

Application Notes: CAY10464 for Aryl Hydrocarbon Receptor (AhR) Activation Blockade

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Compound of Interest

Compound Name: CAY10464

Cat. No.: B027634

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Introduction

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating biological responses to a variety of environmental toxins and endogenous molecules.^{[1][2]} Residing in the cytoplasm in an inactive complex, AhR, upon binding to a ligand, translocates to the nucleus, dimerizes with the Aryl hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs).^{[3][4][5][6]} This action initiates the transcription of a battery of genes, most notably those in the Cytochrome P450 family 1 (e.g., CYP1A1, CYP1B1), which are involved in xenobiotic metabolism.^{[1][5]} Dysregulation of the AhR pathway is implicated in various pathological conditions, including cancer and inflammatory diseases.^{[2][7]}

CAY10464 is a potent and selective antagonist of the AhR.^{[8][9]} By competitively binding to the AhR, it prevents the binding of agonists and subsequent downstream signaling, making it an invaluable tool for researchers studying the physiological and pathological roles of the AhR pathway. These application notes provide detailed protocols for utilizing **CAY10464** to effectively block AhR activation in both in vitro and in vivo research settings.

CAY10464: Properties and Mechanism of Action

CAY10464, also known as AHR antagonist 7, is a stilbene derivative that demonstrates high-affinity binding to the AhR.[10] Its primary mechanism of action is competitive antagonism; it occupies the ligand-binding pocket of the AhR, thereby preventing agonist-induced conformational changes, nuclear translocation, and target gene transcription.[2][11] A key advantage of **CAY10464** is its selectivity; it has been shown to be inactive as an estrogen receptor ligand, even at high concentrations.[8][9]

Table 1: Chemical and Physical Properties of **CAY10464**

Property	Value	Reference
Chemical Name	1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene	[8]
CAS Number	688348-37-0	[8][12]
Molecular Formula	C ₁₅ H ₁₂ Cl ₂ O	[8][12][13]
Formula Weight	279.2 g/mol	[8]
Purity	≥98%	[8][12]
Formulation	A crystalline solid	[8][13]
Storage	-20°C	[8][10]
Stability	≥ 4 years (when stored as directed)	[8]

Table 2: Solubility of **CAY10464**

Solvent	Concentration	Reference
DMF	30 mg/mL	[8][13]
DMSO	30 mg/mL	[8][13]
Ethanol	10 mg/mL	[8][13]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[8][13]

Visualizing the Mechanism of Action

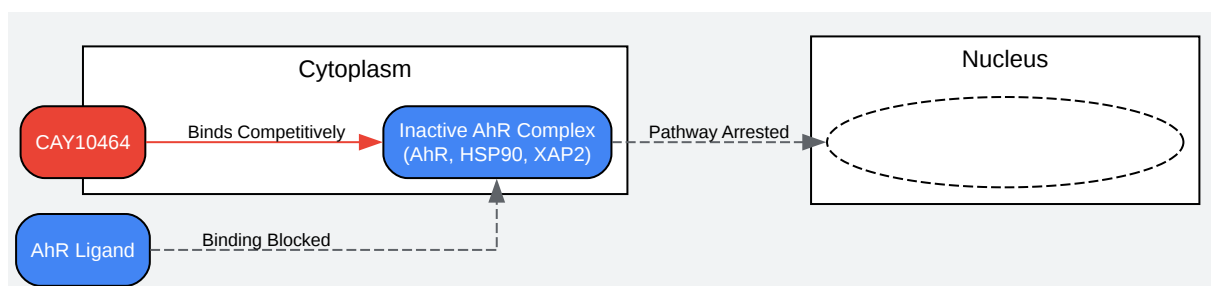
The Canonical AhR Signaling Pathway

The AhR pathway is initiated by ligand binding in the cytoplasm, leading to a cascade of events culminating in the transcription of target genes.

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Inhibition of AhR Signaling by CAY10464

CAY10464 acts as a competitive inhibitor, preventing the initial ligand-binding step required for pathway activation.



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Caption: **CAY10464** competitively binds to AhR, blocking ligand binding and pathway activation.

Quantitative Data Summary

The efficacy of **CAY10464** has been quantified in various assays, highlighting its potency.

Table 3: Biological Activity of **CAY10464**

Parameter	Value	Assay Conditions	Reference
Ki	1.4 nM	Competitive binding assay in rabbit liver cytosol preparations	[8][9][10]
Effective Concentration	100 nM	Inhibition of CYP1A1 mRNA expression in HepG2 cells	[10]

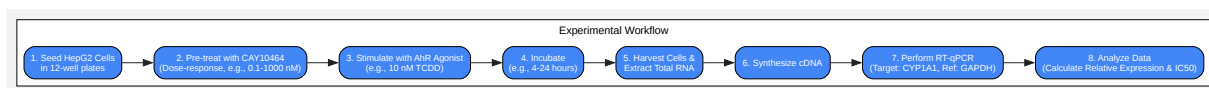
Note: The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency, representing the concentration needed to inhibit 50% of the maximal biological response of an agonist.[14][15] While a specific IC50 value for **CAY10464** from a dose-response curve is not detailed in the provided search results, its low nanomolar Ki value indicates high potency.

Experimental Protocols

Protocol 1: In Vitro AhR Antagonism Assay

Objective: To quantify the ability of **CAY10464** to inhibit agonist-induced expression of the AhR target gene CYP1A1 in a human cell line.

Workflow:



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Caption: Workflow for assessing **CAY10464**'s in vitro efficacy against AhR activation.

Materials:

- **CAY10464** (Cayman Chemical or equivalent)

- AhR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or Benzo[a]pyrene (B[a]P))
- Human Hepatoma Cells (HepG2), which endogenously express AhR.[16]
- Complete cell culture medium (e.g., EMEM + 10% FBS)
- DMSO (for stock solutions)
- Phosphate-Buffered Saline (PBS)
- RNA extraction kit
- Reverse transcription kit
- qPCR Master Mix (e.g., SYBR Green)[16]
- Primers for human CYP1A1 and a reference gene (e.g., GAPDH)[16]

Methodology:

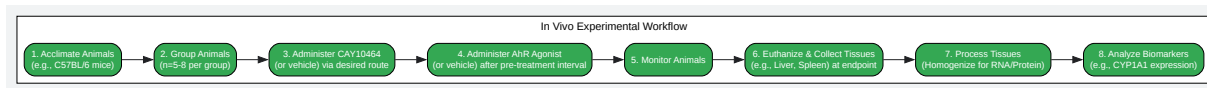
- Reagent Preparation:
 - Prepare a 10 mM stock solution of **CAY10464** in DMSO. Store at -20°C.
 - Prepare a 10 µM stock solution of TCDD (or other agonist) in DMSO. Store appropriately.
 - Create serial dilutions of **CAY10464** in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM).
- Cell Culture and Seeding:
 - Culture HepG2 cells according to standard protocols.
 - Seed cells into 12-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2.5×10^5 cells/well).
 - Allow cells to adhere for 24 hours.
- Treatment:

- Remove the medium and replace it with medium containing the desired concentrations of **CAY10464**. Include a "vehicle control" well with DMSO at the same final concentration as the highest **CAY10464** dose.
- Pre-incubate the cells with **CAY10464** for 1-2 hours.
- Add the AhR agonist to all wells (except for a "no-agonist" control) to a final concentration known to elicit a strong response (e.g., 10 nM TCDD).
- Incubate for a period determined to be optimal for CYP1A1 mRNA induction (typically 4 to 24 hours).
- Endpoint Analysis: Gene Expression:
 - After incubation, wash the cells with PBS and lyse them directly in the well.
 - Extract total RNA using a commercial kit according to the manufacturer's instructions.
 - Synthesize cDNA from the extracted RNA.
 - Perform Real-Time Quantitative PCR (RT-qPCR) to measure the relative expression levels of CYP1A1.^[16] Normalize the data to a stable housekeeping gene (e.g., GAPDH).
- Data Analysis:
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method.
 - Plot the agonist-induced CYP1A1 expression as a function of **CAY10464** concentration.
 - Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which represents the concentration of **CAY10464** required to inhibit 50% of the agonist-induced CYP1A1 expression.^[17]

Protocol 2: General Protocol for In Vivo Evaluation of AhR Antagonism

Objective: To determine if **CAY10464** can block agonist-induced AhR activation in a preclinical animal model. This is a conceptual protocol based on standard practices for in vivo studies.^[18]

Workflow:



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Caption: General workflow for assessing the in vivo efficacy of an AhR antagonist like **CAY10464**.

Materials:

- **CAY10464**
- AhR agonist (e.g., TCDD, B[a]P)
- Appropriate animal model (e.g., 8-10 week old C57BL/6 mice)
- Biocompatible vehicle for dosing (e.g., corn oil, carboxymethylcellulose)
- Equipment for dosing (e.g., gavage needles, syringes)
- Tissue collection and processing equipment

Methodology:

- Animal Handling and Grouping:
 - Acclimate animals to the facility for at least one week before the experiment.
 - Randomly assign animals to treatment groups (n=5-8 per group):
 - Group 1: Vehicle only
 - Group 2: AhR Agonist only

- Group 3: **CAY10464** only
- Group 4: **CAY10464** + AhR Agonist
- Dosing Preparation and Administration:
 - Formulate **CAY10464** and the AhR agonist in a suitable vehicle. The dose and route of administration (e.g., oral gavage, intraperitoneal injection) must be determined through pilot studies or from literature.
 - Administer **CAY10464** (or its vehicle) to Groups 3 and 4.
 - After a pre-determined interval (e.g., 1-2 hours), administer the AhR agonist (or its vehicle) to Groups 2 and 4.
- Monitoring and Tissue Collection:
 - Monitor animals for any adverse effects throughout the study.
 - At a pre-determined endpoint (e.g., 24 hours post-agonist administration), euthanize the animals according to approved protocols.
 - Promptly collect target tissues, such as the liver, which has high AhR expression. Snap-freeze tissues in liquid nitrogen for later analysis.
- Endpoint Analysis:
 - Homogenize the collected tissues to extract RNA or protein.
 - Analyze the expression of AhR target genes (e.g., Cyp1a1) via RT-qPCR or the protein levels of CYP1A1 via Western blot or ELISA.
- Data Analysis:
 - Compare the biomarker levels in the **CAY10464** + Agonist group to the Agonist-only group. A significant reduction in the induction of CYP1A1 would indicate successful in vivo antagonism by **CAY10464**. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

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